CD12681 is a synthetic small molecule developed as a potential therapeutic for autoimmune diseases, particularly psoriasis []. It functions as a potent inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ) []. RORγ plays a crucial role in the immune system, specifically in the differentiation and function of T helper 17 (Th17) cells which are involved in inflammatory responses []. CD12681's inverse agonism of RORγ suggests its potential to suppress Th17 cell activity and mitigate inflammation.
CD12681 acts as an inverse agonist of RORγ []. While typical agonists activate receptors, inverse agonists bind to the receptor and reduce its constitutive activity, essentially pushing it into an inactive state. By acting as an inverse agonist of RORγ, CD12681 is hypothesized to suppress the activity of Th17 cells, thereby reducing the production of inflammatory cytokines [].
CD12681 is a promising candidate for the topical treatment of psoriasis due to its potent RORγ inverse agonist activity [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9